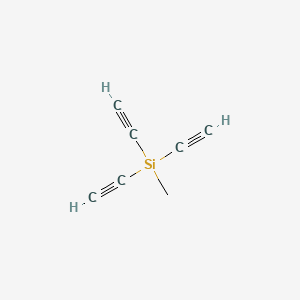
Silane, triethynylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethynylmethyl- is an organosilicon compound with the molecular formula C₇H₆Si It is a derivative of silane, where three hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, triethynylmethyl- typically involves the reaction of triethynylmethane with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{C}_7\text{H}_6 + \text{SiCl}_4 \rightarrow \text{C}_7\text{H}_6\text{SiCl}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of silane, triethynylmethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: Silane, triethynylmethyl- can undergo oxidation reactions to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethynyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, triethynylmethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of advanced materials such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of silane, triethynylmethyl- involves its ability to form strong covalent bonds with other molecules. The ethynyl groups provide sites for further chemical modifications, making it a versatile compound in various chemical reactions. The silicon atom in the compound can interact with oxygen and other electronegative elements, leading to the formation of stable siloxane bonds.
Comparison with Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilylacetylene: Contains a similar ethynyl group but with different silicon substituents.
Phenylsilane: Contains a phenyl group instead of ethynyl groups.
Uniqueness: Silane, triethynylmethyl- is unique due to the presence of three ethynyl groups, which provide multiple sites for chemical modifications. This makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Properties
CAS No. |
1849-39-4 |
|---|---|
Molecular Formula |
C7H6Si |
Molecular Weight |
118.21 g/mol |
IUPAC Name |
triethynyl(methyl)silane |
InChI |
InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
InChI Key |
QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#C)(C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















